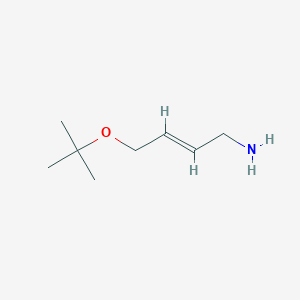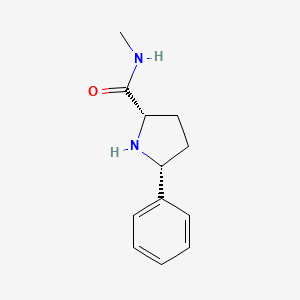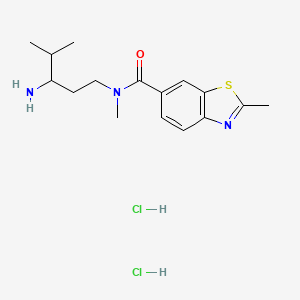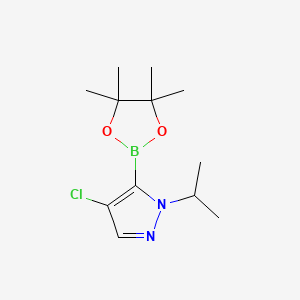![molecular formula C19H15Cl2NO3 B13548546 8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid is a complex organic compound belonging to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of 4-chlorobenzaldehyde with an appropriate amine, followed by cyclization to form the quinoline ring. The final product is obtained through chlorination and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while substitution of the chlorine atoms can produce various quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: An intermediate in the kynurenine pathway with neuroactive properties.
Uniqueness
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and hydroxyl group make it a versatile compound for various applications, distinguishing it from other quinoline derivatives .
Propiedades
Fórmula molecular |
C19H15Cl2NO3 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C19H15Cl2NO3/c20-10-6-4-9(5-7-10)17-12-3-1-2-11(12)15-16(19(24)25)13(21)8-14(23)18(15)22-17/h1-2,4-8,11-12,17,22-23H,3H2,(H,24,25) |
Clave InChI |
VDFRDSMEFXRNGI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)C(=O)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)


![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)
![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)

![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)


![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)


